molecular formula C16H12ClN5O3S B12047007 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12047007
M. Wt: 389.8 g/mol
InChI Key: ZWFMUYVTNHUWRZ-GIJQJNRQSA-N
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Description

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a triazole ring, a nitrophenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Condensation Reaction: The compound is synthesized through a condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-methoxyphenylhydrazine in the presence of a suitable catalyst.

    Cyclization: The resulting hydrazone undergoes cyclization to form the triazole ring.

    Thiol Addition: Finally, a thiol group is introduced to complete the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical research.

Medicine

    Drug Development: Potential use in the development of drugs targeting specific biological pathways.

Industry

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, methoxy, and thiol groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H12ClN5O3S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O3S/c1-25-12-4-2-3-11(8-12)15-19-20-16(26)21(15)18-9-10-5-6-13(17)14(7-10)22(23)24/h2-9H,1H3,(H,20,26)/b18-9+

InChI Key

ZWFMUYVTNHUWRZ-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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